Cas no 2137699-76-2 (2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-)
2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-
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- Inchi: 1S/C12H15N3O/c1-3-15-7-10(6-13-15)11-5-4-9(2)14-12(11)8-16/h4-7,16H,3,8H2,1-2H3
- InChI Key: CEWSPDFNHQDEOO-UHFFFAOYSA-N
- SMILES: C1(CO)=NC(C)=CC=C1C1=CN(CC)N=C1
2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673665-0.05g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 0.05g |
$972.0 | 2023-03-11 | ||
| Enamine | EN300-673665-0.1g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 0.1g |
$1019.0 | 2023-03-11 | ||
| Enamine | EN300-673665-0.25g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 0.25g |
$1065.0 | 2023-03-11 | ||
| Enamine | EN300-673665-0.5g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 0.5g |
$1111.0 | 2023-03-11 | ||
| Enamine | EN300-673665-1.0g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-673665-2.5g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 2.5g |
$2268.0 | 2023-03-11 | ||
| Enamine | EN300-673665-5.0g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 5.0g |
$3355.0 | 2023-03-11 | ||
| Enamine | EN300-673665-10.0g |
[3-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridin-2-yl]methanol |
2137699-76-2 | 10.0g |
$4974.0 | 2023-03-11 |
2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-
Recent Advances in the Study of 2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- (CAS: 2137699-76-2)
The compound 2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- (CAS: 2137699-76-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 2-Pyridinemethanol derivatives as key intermediates in the synthesis of novel kinase inhibitors. The presence of the pyridine and pyrazole moieties in this compound makes it a promising scaffold for targeting various kinases involved in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against JAK2 and FLT3 kinases, which are critical targets in hematological malignancies.
In addition to its kinase inhibitory properties, 2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- has shown potential as a modulator of immune responses. Preclinical studies have indicated that this compound can selectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its utility in treating autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease. These findings were corroborated by a recent in vivo study published in the European Journal of Pharmacology.
The synthesis of 2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- has also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route, which significantly improved the yield and purity of the compound. This advancement is expected to facilitate further pharmacological studies and potential clinical development.
Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the growing body of research on 2-Pyridinemethanol, 3-(1-ethyl-1H-pyrazol-4-yl)-6-methyl- underscores its potential as a versatile scaffold for drug discovery, warranting further investigation.
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